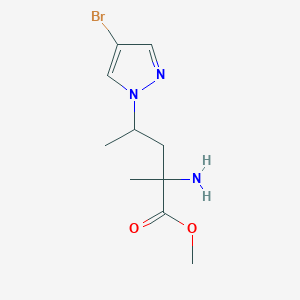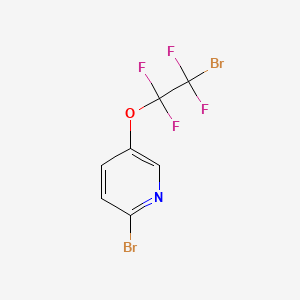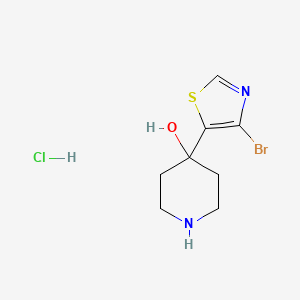
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. This compound features a piperidine ring substituted with a bromothiazole group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with bromoacetic acid under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Piperidine Ring Formation: The bromothiazole intermediate is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The bromothiazole moiety can be reduced to a thiazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiazole derivative.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl group may form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
- 4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Fluoro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Methyl-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
Uniqueness
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
特性
分子式 |
C8H12BrClN2OS |
|---|---|
分子量 |
299.62 g/mol |
IUPAC名 |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
InChIキー |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)

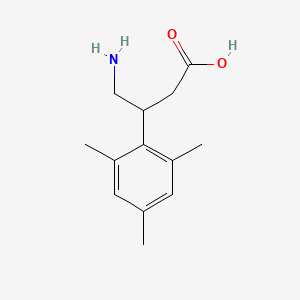
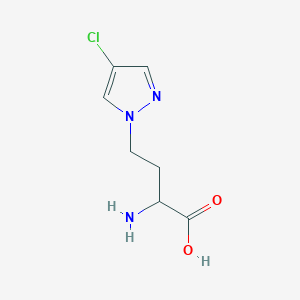
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
